alpha-d-Galactosamine
Description
Significance of Alpha-D-Galactosamine in Biological Systems
This compound is a hexosamine with the chemical formula C₆H₁₃NO₅. wikipedia.org It is a constituent of various essential biomolecules, including certain glycoprotein (B1211001) hormones like follicle-stimulating hormone (FSH) and luteinizing hormone (LH). wikipedia.orgebi.ac.uk The body synthesizes galactosamine from precursors such as uridine (B1682114) diphosphate (B83284) (UDP), UDP-N-acetyl-D-glucosamine, or glucosamine. wikipedia.orgebi.ac.uk
Its N-acetyl derivative, N-acetyl-alpha-D-galactosamine (α-GalNAc), is particularly significant. nih.gov This monosaccharide is the first to connect to serine or threonine residues on proteins during a process called mucin-type O-glycosylation. hmdb.ca This initial step, the transfer of α-GalNAc from the sugar donor UDP-GalNAc to the protein, is catalyzed by a family of enzymes known as UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.govoup.com This process is fundamental to the formation of glycoproteins, which are involved in a vast array of cellular functions including cell-cell adhesion, immune recognition, and signaling. scispace.com
The structure of these O-glycans is critical. For instance, the disaccharide Galβ1,3GalNAc, known as the Core 1 O-glycan, is one of the most common core structures in mucin glycoproteins and serves as the Thomsen–Friedenreich (T) antigen, a marker associated with carcinomas. oup.com
Historical Perspectives in Glycoscience Research
The field of glycoscience has evolved significantly, moving from the basic chemical characterization of sugars to a deeper understanding of their complex biological roles. nih.gov Historically, the study of glycans was challenging due to their structural complexity and the non-template-driven nature of their biosynthesis. caltech.edu Unlike DNA and proteins, the synthesis of glycans relies on the coordinated action of numerous glycosyltransferases, leading to a diverse array of structures. caltech.edu
The discovery of the role of specific glycans in biological recognition events was a major turning point. For example, the identification of the asialoglycoprotein receptor in the liver, which recognizes and clears glycoproteins with exposed galactose residues, highlighted a specific functional role for glycans in vertebrates. oup.com
Research into the enzymes that modify glycans has also been crucial. The characterization of the large family of GalNAc-Ts has provided insights into the intricate regulation of O-glycosylation. nih.govoup.com The human genome, for instance, encodes 20 distinct GalNAc-T enzymes, each with unique expression patterns and substrate specificities, allowing for the precise glycosylation of proteins required for their function. nih.gov This complexity underscores the importance of this compound as the foundational unit in this critical post-translational modification.
Interactive Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | C₆H₁₃NO₅ | 179.172 | 2-amino-2-deoxy-α-D-galactopyranose |
| N-acetyl-alpha-D-galactosamine | C₈H₁₅NO₆ | 221.21 | N-[(2S,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| D-Galactosamine hydrochloride | C₆H₁₄ClNO₅ | 215.63 | 2-amino-2-deoxy-D-galactose hydrochloride |
Data sourced from PubChem and other chemical databases. nih.govnih.govcymitquimica.comebi.ac.uk
Table 2: Key Enzymes in this compound Metabolism
| Enzyme | Abbreviation | Function | EC Number |
| UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferase | GalNAc-T | Catalyzes the transfer of α-GalNAc from UDP-GalNAc to serine or threonine residues of proteins. nih.gov | 2.4.1.41 |
| Endo-α-N-acetylgalactosaminidase | Endo-α-GalNAcase | Hydrolyzes the O-glycosidic linkage between Galβ1,3GalNAc and serine/threonine residues in glycoproteins. oup.com | 3.2.1.97 |
| A type blood this compound galactosaminidase | FpGalNase | Part of an enzyme pair that converts blood type A antigen to H antigen by releasing galactosamine. uniprot.org | 3.2.1.- |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-DVKNGEFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14196-84-0 | |
| Record name | alpha-D-Galactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-D-GALACTOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A23T276F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biochemical Transformations of Alpha D Galactosamine
Biosynthesis of Alpha-D-Galactosamine-Containing Glycoconjugates
This compound is a critical component in the biosynthesis of various glycoconjugates, which are complex carbohydrates linked to proteins or lipids. ontosight.ai These molecules are vital for numerous biological functions. The incorporation of this compound into these larger structures is a highly regulated process involving precursor synthesis and specific enzymatic pathways.
Role as a Precursor for Nucleotide Sugars, such as UDP-N-acetylgalactosamine
A primary role of this compound in metabolic pathways is to serve as a precursor for the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc). ontosight.aiwikipedia.org UDP-GalNAc is an activated sugar nucleotide that acts as a donor substrate for a large family of enzymes called glycosyltransferases. wikipedia.orgchemicalbook.com These enzymes transfer the N-acetylgalactosamine (GalNAc) moiety to proteins and lipids. wikipedia.orgoup.com
The synthesis of UDP-GalNAc from this compound involves a series of enzymatic steps. Initially, this compound is phosphorylated to form this compound-1-phosphate. ontosight.ai This phosphate (B84403) derivative is then converted to UDP-GalNAc. In eukaryotes, the enzyme UDP-galactose 4-epimerase (GALE) can also interconvert UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-GalNAc, providing another route for its synthesis and ensuring a balanced supply for glycosylation reactions. researchgate.netresearchgate.netuniprot.org
UDP-GalNAc is a fundamental building block for the production of glycoproteins and glycolipids. wikipedia.org It is particularly crucial for the synthesis of mucin-type O-glycans, which are major components of mucus and play essential roles in cell signaling, immune defense, and lubrication. wikipedia.org
Involvement in De Novo Glycosylation Pathways
De novo glycosylation refers to the new synthesis of glycan chains on proteins and lipids. This compound, through its conversion to UDP-GalNAc, is central to these pathways. The initiation of mucin-type O-glycosylation, a major form of protein glycosylation, begins with the transfer of GalNAc from UDP-GalNAc to serine or threonine residues on a polypeptide chain. nih.govmdpi.com This initial step is a committed and highly regulated process that dictates the pattern of O-glycosylation on a protein. nih.gov
Studies in rat hepatocytes have shown that D-galactosamine can interfere with de novo N-glycosylation, leading to the formation of glycoproteins with fewer carbohydrate side chains. nih.gov This effect is specific to hepatocytes, which actively metabolize D-galactosamine, suggesting that its metabolites are responsible for the inhibition. nih.gov This highlights the importance of maintaining proper concentrations of galactosamine and its derivatives for correct glycosylation. The engineering of O-glycosylation capacity in organisms that typically lack it, such as plants, requires the introduction of the machinery to synthesize the UDP-GalNAc donor substrate and the relevant transferases. oup.com
Enzymatic Conversions of this compound and its Derivatives
The metabolic journey of this compound is orchestrated by a variety of enzymes that catalyze its conversion into different functional molecules. These enzymatic reactions are essential for its integration into cellular metabolism and the biosynthesis of complex glycoconjugates.
Phosphorylation by Galactokinase and Related Enzymes
The first committed step in the metabolism of this compound is its phosphorylation. brighton.ac.uk This reaction is primarily catalyzed by galactokinase (GALK), an enzyme that transfers a phosphate group from ATP to the C1-hydroxyl group of the sugar, forming this compound 1-phosphate. brighton.ac.ukwikipedia.orgnih.gov Human galactokinase is known to be specific for α-D-galactose, 2-deoxy-α-D-galactose, and α-D-galactosamine. brighton.ac.uk
While galactokinase (GALK1) is the primary enzyme for galactose phosphorylation, another enzyme, N-acetylgalactosamine kinase (GALK2), also plays a role. genecards.orgwikipedia.org GALK2 is highly efficient at phosphorylating N-acetylgalactosamine but can also phosphorylate galactose at high concentrations. genecards.org The product of this phosphorylation, N-acetyl-alpha-D-galactosamine 1-phosphate, is another important intermediate in amino sugar metabolism. wikipedia.org
Table 1: Kinases Acting on this compound and its Derivatives
| Enzyme | Gene | Substrate(s) | Product(s) | Function |
|---|---|---|---|---|
| Galactokinase (GALK1) | GALK1 | alpha-D-Galactose, this compound, 2-deoxy-alpha-D-galactose, ATP | alpha-D-Galactose 1-phosphate, this compound 1-phosphate, ADP | First committed step in the Leloir pathway. brighton.ac.ukwikipedia.org |
| N-acetylgalactosamine kinase (GALK2) | GALK2 | N-acetyl-D-galactosamine, ATP | N-acetyl-alpha-D-galactosamine 1-phosphate, ADP | Phosphorylation of N-acetylgalactosamine. genecards.orgwikipedia.org |
Role in the Leloir Pathway and Amino Sugar Metabolism
The Leloir pathway is the central route for galactose metabolism, converting it into glucose-1-phosphate. wikipedia.orgnih.gov this compound, once phosphorylated to this compound-1-phosphate, can enter a modified version of this pathway. ontosight.aibrighton.ac.uk The core Leloir pathway involves three key enzymes: galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase (GALE). researchgate.net
The phosphorylated galactosamine derivative, this compound 1-phosphate, is a key intermediate that connects to amino sugar and nucleotide sugar metabolism. ontosight.aikegg.jpecmdb.ca This metabolic hub is crucial for producing the necessary building blocks for glycoconjugate synthesis. wikipathways.org The interconversion of UDP-sugars, such as the epimerization of UDP-GalNAc to UDP-GlcNAc by GALE, further integrates galactosamine metabolism with that of other essential sugars. researchgate.netresearchgate.net
Glycosyltransferase-Mediated Reactions (e.g., Polypeptide N-acetylgalactosaminyltransferases or GalNAc-Ts)
The final and perhaps most functionally significant enzymatic conversions involving this compound derivatives are those mediated by glycosyltransferases. Specifically, the polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) are a large family of enzymes that transfer N-acetylgalactosamine (GalNAc) from the activated sugar donor, UDP-GalNAc, to serine and threonine residues on proteins. oup.comnih.govmdpi.com This reaction, known as mucin-type O-glycosylation, is the initial and rate-limiting step in the synthesis of a vast array of O-glycans. researchgate.netnih.gov
There are approximately 20 different GalNAc-T isoforms in humans, each with distinct but sometimes overlapping substrate specificities and tissue expression patterns. nih.govmdpi.com This complexity allows for the precise regulation of O-glycosylation, influencing protein stability, function, and localization. oup.comembopress.org For example, some GalNAc-Ts act as "initiator" enzymes, glycosylating unmodified peptides, while others prefer to add GalNAc to a peptide that has already been glycosylated, acting as "follower" enzymes. oup.comuniprot.org This hierarchical action leads to the dense and complex O-glycan structures found on mucins and other glycoproteins. nih.gov
The activity of these enzymes is crucial for normal biological processes, and their dysregulation is associated with various diseases. mdpi.com The transfer of GalNAc is a retaining reaction, meaning the alpha-anomeric configuration of the linkage is preserved from the UDP-GalNAc donor to the protein acceptor. oup.com
Table 2: Key Glycosyltransferases Utilizing UDP-GalNAc
| Enzyme Family | Abbreviation | Donor Substrate | Acceptor | Linkage Formed | Biological Role |
|---|---|---|---|---|---|
| Polypeptide N-acetylgalactosaminyltransferases | GalNAc-Ts | UDP-N-acetyl-alpha-D-galactosamine | Serine/Threonine residues on proteins | GalNAcα1-O-Ser/Thr | Initiation of mucin-type O-glycosylation. oup.comnih.govmdpi.com |
| Histo-blood group A transferase | GTA | UDP-N-acetyl-alpha-D-galactosamine | H antigen (Fucα1-2Gal-R) | GalNAcα1-3(Fucα1-2)Gal-R | Synthesis of blood group A antigen. researchgate.net |
Catabolism and Degradation of this compound-Containing Structures
The breakdown, or catabolism, of complex macromolecules containing this compound is a highly organized and essential process for cellular homeostasis. These structures, which include a wide range of glycoproteins and glycolipids, are primarily dismantled within the acidic environment of the lysosomes, the cell's main recycling hub. nih.govoup.com The degradation process is not random; it proceeds in a stepwise and specific manner, carried out by a series of hydrolytic enzymes. nih.gov This sequential cleavage ensures the complete breakdown of complex glycans into their constituent monosaccharides, which can then be transported out of the lysosome and reused by the cell. nih.gov The critical importance of these pathways is underscored by a group of genetic disorders known as lysosomal storage diseases, where the absence of a single functional enzyme leads to the accumulation of undigested material, causing severe cellular dysfunction. nih.govnih.gov
Glycosidases, or glycoside hydrolases, are enzymes that catalyze the cleavage of glycosidic bonds, the linkages that join sugar molecules together. The catabolism of this compound-containing structures predominantly involves exoglycosidases, which sequentially remove terminal monosaccharide residues from the non-reducing end of a glycan chain. nih.gov
A key enzyme in this process is alpha-N-acetylgalactosaminidase (α-NAGAL) , also known as alpha-galactosidase B. ontosight.airesearchgate.net This lysosomal glycosidase is specifically responsible for hydrolyzing terminal α-linked N-acetylgalactosamine (GalNAc) residues from a variety of glycoconjugates. researchgate.netpnas.org The enzyme operates optimally at an acidic pH, which is characteristic of the lysosomal interior. ontosight.ai
The function of α-NAGAL is critical for the degradation of several important biological molecules:
O-linked glycans: These are sugar chains attached to the hydroxyl group of serine or threonine residues in proteins. α-NAGAL helps break down these structures, which are vital for protein stability and function. pnas.org
Glycolipids: The enzyme is involved in the breakdown of specific glycolipids, such as those with terminal α-GalNAc residues, including the Forsmann antigen. nih.gov
Blood Group Antigens: It plays a role in the catabolism of blood group A antigens, which are characterized by a terminal α-GalNAc residue. nih.govpnas.org
Deficiency in α-NAGAL activity, caused by mutations in the NAGA gene, prevents the removal of terminal GalNAc residues. pnas.org This blockage halts the sequential degradation of the glycan, leading to the accumulation of these undigested molecules within the lysosome and causing the autosomal recessive metabolic disorder known as Schindler disease or Kanzaki disease. researchgate.netpnas.org
Table 1: Key Glycosidases in the Degradation of Galactosamine-Containing Glycoconjugates
| Enzyme | EC Number | Function | Substrates Include | Associated Disorder |
|---|---|---|---|---|
| Alpha-N-acetylgalactosaminidase (α-NAGAL) | 3.2.1.49 | Cleaves terminal α-N-acetylgalactosamine (α-GalNAc) residues. pnas.org | O-linked glycoproteins, Blood group A antigens, Forsmann antigen. nih.govpnas.org | Schindler/Kanzaki Disease. researchgate.net |
| Alpha-Galactosidase A (α-GAL A) | 3.2.1.22 | Cleaves terminal α-galactose residues. nih.gov | Globotriaosylceramide (Gb3), Blood group B antigens. | Fabry Disease. researchgate.netnih.gov |
| Beta-Galactosidase (GLB1) | 3.2.1.23 | Cleaves terminal β-galactose residues. nih.govmdpi.com | GM1 ganglioside, keratan (B14152107) sulfate (B86663), various glycoproteins. | GM1 Gangliosidosis, Morquio B Disease. mdpi.com |
| Beta-Hexosaminidase (Hex A & Hex B) | 3.2.1.52 | Cleaves terminal β-N-acetylglucosamine and β-N-acetylgalactosamine residues. | GM2 ganglioside, globosides, oligosaccharides. | Tay-Sachs Disease (Hex A deficiency), Sandhoff Disease (Hex A & Hex B deficiency). mdpi.com |
Lysosomes are membrane-bound organelles that serve as the primary site for the degradation and recycling of cellular macromolecules. nih.govpnas.org Glycoconjugates containing this compound are delivered to the lysosome through processes like endocytosis and autophagy. oup.comacs.org For instance, the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells, specifically recognizes and binds glycoproteins with terminal galactose or N-acetylgalactosamine residues, internalizing them for lysosomal degradation. acs.orgresearchgate.net
Once inside the lysosome, the degradation of a glycoconjugate is a highly orchestrated event. The breakdown is sequential, with a series of specific exoglycosidases and other hydrolases acting in a defined order. nih.govnih.gov The process generally follows the "last on, first off" principle, where the last sugar added during synthesis is the first one to be removed during degradation. For a typical complex glycan, the degradation might proceed as follows:
Removal of terminal sialic acid residues by a sialidase (neuraminidase) .
Cleavage of terminal galactose residues by a β-galactosidase .
Removal of N-acetylglucosamine residues by a β-hexosaminidase .
Action by α-NAGAL to remove terminal α-N-acetylgalactosamine residues where present. nih.gov
To enhance the efficiency of these multi-step pathways, some lysosomal enzymes form complexes. A well-studied example is the complex formed by sialidase, β-galactosidase, and a serine carboxypeptidase known as cathepsin A (or "protective protein"). nih.govnih.gov In this complex, cathepsin A protects the other two enzymes from rapid degradation and activates the sialidase, ensuring the efficient breakdown of sialylated glycoconjugates. nih.govnih.gov
A failure in any step of this cascade leads to the accumulation of the substrate of the deficient enzyme. In the context of this compound metabolism, the most direct consequence is Schindler disease, which results from a defective α-NAGAL enzyme. ontosight.airesearchgate.net Patients with this lysosomal storage disorder accumulate glycoproteins and glycolipids with terminal α-GalNAc residues in their lysosomes, leading to a range of severe neurological symptoms. researchgate.netpnas.org
Role of Alpha D Galactosamine in Glycan Structure and Function
Alpha-D-Galactosamine as a Constituent of Complex Glycans
The presence of α-D-Galactosamine is a defining feature of several major classes of glycans, where it often serves as the initial building block for the elaboration of more complex structures.
O-linked glycosylation is a widespread form of post-translational modification where sugar molecules are attached to the hydroxyl group of serine or threonine residues in proteins. nih.gov Mucin-type O-glycosylation, the most common type of O-glycosylation in animals, is uniquely initiated by the transfer of an N-acetyl-α-D-galactosamine (GalNAc) residue to a serine or threonine. nih.govoup.comkuleuven.be This initial step is catalyzed by a large and evolutionarily conserved family of enzymes called UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). oup.comnih.gov The human genome encodes 20 distinct GalNAc-T isoforms, highlighting the complexity and regulatory potential of this process. nih.govoup.com
The concerted action of these GalNAc-Ts allows for the formation of dense clusters of O-glycans, a characteristic feature of mucins and mucin-like domains. nih.gov This dense glycosylation is crucial for the function of mucins, which play protective roles at mucosal surfaces. oup.com The initial GalNAcα1-O-Ser/Thr linkage, also known as the Tn antigen, can be further elongated by the addition of other monosaccharides to form a variety of core structures and terminal epitopes. nih.gov The diversity of the GalNAc-T family allows for differential regulation of O-glycosylation in various cells and tissues. oup.com
Table 1: Key Enzymes in Mucin-Type O-Glycosylation Initiation
| Enzyme Family | Abbreviation | Function | Number of Isoforms (Human) |
| UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases | GalNAc-Ts | Initiates mucin-type O-glycosylation by transferring GalNAc to serine or threonine residues. oup.comnih.gov | 20 nih.govoup.com |
This compound is also a key component in the biosynthesis of certain glycosphingolipids (GSLs), which are integral components of cell membranes involved in cell recognition and signaling. mdpi.com In the synthesis of globo-series GSLs, for instance, N-acetyl-β-D-galactosamine (GalNAc) is transferred to globotriaosylceramide (Gb3) to form globotetraosylceramide (Gb4). mdpi.com This reaction is catalyzed by a specific β1,3-GalNAc-transferase. mdpi.com GSLs can carry various glycan epitopes, including blood group antigens. mdpi.com The enzymes responsible for these biosynthetic steps are located in the Golgi apparatus. mdpi.com
The presence or absence of specific carbohydrate structures, often involving α-D-Galactosamine, on the surface of red blood cells determines an individual's blood group.
A Antigen: The blood group A antigen is defined by the presence of a terminal α-N-acetyl-D-galactosamine residue. nih.govwikipedia.org This sugar is added to a precursor structure, the H antigen, by the enzyme UDP-N-acetyl-D-galactosamine:glycoprotein-α-L-fucosyl-(1,2)-D-galactose 3-N-acetyl-D-galactosaminyltransferase, also known as A-transferase. wikipedia.org The enzyme specifically transfers GalNAc from the sugar donor UDP-GalNAc to the galactose residue of the H antigen. wikipedia.org
Tn Antigen: The Tn antigen is the simplest mucin-type O-glycan, consisting of a single N-acetyl-α-D-galactosamine residue linked directly to a serine or threonine residue of a protein (GalNAcα1-O-Ser/Thr). researchgate.netoup.com While it serves as a precursor for more complex O-glycans in healthy tissues, its exposure or overexpression is a common feature in many types of cancer and is often associated with a poor prognosis. researchgate.netfrontiersin.orgresearchgate.net The expression of the Tn antigen is regulated by the activity of glycosyltransferases that would normally extend the glycan chain. researchgate.net
T Antigen: The T antigen, also known as the Thomsen-Friedenreich antigen, is formed by the addition of a galactose molecule to the Tn antigen, creating the structure Galβ1-3GalNAcα1-O-Ser/Thr. frontiersin.org Like the Tn antigen, the T antigen is often masked in normal tissues but can become exposed in cancerous cells. researchgate.net Its expression is dependent on the activity of a specific galactosyltransferase known as T-synthase. researchgate.net
Table 2: this compound in Blood Group Antigens
| Antigen | Core Structure | Key Enzyme for Formation | Significance |
| A Antigen | α-D-GalNAc(1→3)[α-L-Fuc(1→2)]β-D-Gal-R | A-transferase wikipedia.org | Defines blood group A. nih.govwikipedia.org |
| Tn Antigen | α-D-GalNAc-O-Ser/Thr | Polypeptide GalNAc-transferases (GalNAc-Ts) reactome.org | Precursor for O-glycans; a tumor-associated antigen. researchgate.netfrontiersin.orgresearchgate.net |
| T Antigen | β-D-Gal(1→3)α-D-GalNAc-O-Ser/Thr | T-synthase researchgate.net | Precursor for O-glycans; a tumor-associated antigen. frontiersin.orgresearchgate.net |
Biological Implications of this compound-Mediated Glycosylation
The presence of α-D-Galactosamine in glycans has profound biological consequences, influencing how cells interact with their environment and respond to external stimuli.
Glycans containing α-D-Galactosamine are crucial for cell-cell recognition and adhesion processes. ontosight.airesearchgate.net For example, specific carbohydrate structures can be recognized by lectins, which are carbohydrate-binding proteins, mediating cellular interactions. nih.gov The interaction between bacterial lectins and host cell surface glycans, which can include α-D-Galactosamine, is a critical step in the adhesion of pathogens to host tissues. researchgate.net Furthermore, alterations in glycosylation patterns, such as the exposure of the Tn antigen in cancer cells, can impact cell adhesion properties and contribute to metastasis. researchgate.net
Glycosylation, including the addition of α-D-Galactosamine, can modulate the function of signaling molecules and their receptors. ontosight.ai Membrane-bound mucins, which are heavily O-glycosylated, are known to be involved in signal transduction events. oup.com The glycosylation status of cell surface receptors can influence their stability, localization, and interaction with ligands, thereby affecting downstream signaling pathways. kuleuven.be For instance, the O-glycosylation of certain receptors can modulate their signaling activity. nih.gov Additionally, abnormal glycosylation, as seen in some diseases, can lead to dysregulated signaling. For example, studies have implicated D-galactosamine in modulating signaling pathways related to inflammation and apoptosis. nih.gov
Glycoprotein (B1211001) Stability and Folding
The incorporation of this compound (α-D-GalNAc) into glycoproteins, primarily through O-linked glycosylation, plays a significant role in the proper folding and subsequent stability of these complex molecules. Glycosylation, the attachment of oligosaccharide chains (glycans) to proteins, is a critical post-translational modification that influences a protein's structural integrity and function. researchgate.netkuleuven.be
The addition of glycan chains, initiated by the attachment of N-acetyl-alpha-D-galactosamine (GalNAc) to serine or threonine residues, can enhance the solubility of the protein and guide it towards its correct three-dimensional conformation. researchgate.net This process is crucial, as misfolded proteins can be non-functional and potentially toxic to cells. wikipedia.org For instance, the inhibition of N-linked glycosylation, a different type of glycosylation, has been shown to prevent proper glycoprotein folding. wikipedia.org
Regulation of Receptor Function, such as Asialoglycoprotein Receptors (ASGP-R)
This compound plays a pivotal role in the regulation of the asialoglycoprotein receptor (ASGP-R), a lectin primarily located on the surface of liver cells (hepatocytes). wikipedia.org The ASGP-R is instrumental in clearing certain glycoproteins from the bloodstream. wikipedia.org Its function is to recognize and bind glycoproteins that have exposed terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues. rsc.org
The binding affinity of the ASGP-R for its ligands is significantly influenced by the terminal sugar. Notably, glycoproteins with terminal GalNAc residues exhibit a higher binding affinity to the ASGP-R compared to those with terminal galactose residues. wikipedia.orgrsc.org This enhanced affinity is a key aspect of the receptor's regulatory function, allowing for the efficient removal of specific glycoproteins from circulation. wikipedia.org
The ASGP-R's ability to bind these specific sugar residues facilitates the endocytosis of the targeted glycoproteins. rsc.org Once bound, the receptor-ligand complex is internalized into the cell, where the glycoprotein is eventually degraded in lysosomes. rsc.org This process is crucial for maintaining homeostasis of plasma glycoproteins. rsc.org
The expression and activity of the ASGP-R itself can be modulated under various physiological and pathological conditions. nih.gov For example, in proliferating hepatocytes, the concentration of the ASGP-R on the cell surface has been observed to decrease. nih.gov This suggests a regulatory mechanism linked to the cell cycle, potentially involving changes in the availability of receptor-specific mRNA. nih.gov
Furthermore, the interaction between the ASGP-R and its ligands is not limited to endogenous glycoproteins. This receptor's specific recognition of galactose and N-acetylgalactosamine has been explored for targeted drug delivery to hepatocytes. researchgate.net
Alpha D Galactosamine in Cellular and Molecular Pathobiology Research
Aberrant Glycosylation Patterns Involving Alpha-D-Galactosamine in Disease Models
Alterations in the glycosylation of proteins and lipids are a hallmark of several pathological conditions. This compound is a key monosaccharide involved in these processes, and its aberrant presentation on cell surfaces can have profound biological consequences.
The Tn antigen, chemically defined as α-D-N-acetylgalactosamine linked to a serine or threonine residue (GalNAcα1-O-Ser/Thr) of a polypeptide chain, is a tumor-associated carbohydrate antigen. scispace.com Its expression is minimal in normal adult tissues but becomes prominent in a vast majority of carcinomas, including those of the breast, colon, lung, and stomach. scispace.comoup.com This aberrant expression is often a result of incomplete O-glycosylation, a common feature of cancer cells. frontiersin.org
The presence of the Tn antigen is strongly correlated with poor prognosis and an increased likelihood of metastasis. scispace.comoup.com Research has illuminated several mechanisms by which Tn antigen expression, and therefore the underlying this compound, contributes to cancer progression:
Altered Cell Adhesion and Invasion: The appearance of Tn antigen on the cell surface can disrupt normal cell-cell adhesion, facilitating the detachment of cancer cells from the primary tumor. frontiersin.org This is a critical step in the metastatic cascade.
Immune Evasion: The Tn antigen can interact with specific lectins on immune cells, such as macrophages. scispace.comfrontiersin.org This interaction can modulate the immune response, potentially leading to an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance. frontiersin.org
Modulation of Receptor Activity: Aberrant O-glycosylation with Tn antigen on key receptors, such as the Epidermal Growth Factor Receptor (EGFR), can alter their function. nih.gov In hepatocellular carcinoma, for instance, changes in O-glycans on EGFR can lead to its activation, promoting cell growth, migration, and invasion. nih.gov
The enzymes responsible for adding the initial GalNAc residue to proteins, the polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), are often dysregulated in cancer. nih.gov For example, upregulation of specific GalNAc-Ts has been observed in hepatocellular and gastric carcinomas, contributing to the malignant behavior of these cancer cells. nih.gov Conversely, the downregulation of other GalNAc-Ts in different cancer types can also lead to altered glycosylation and disease progression. nih.govunmc.edu
Table 1: Impact of Altered Tn Antigen Expression in Different Cancers
| Cancer Type | Key Findings Related to Tn Antigen (this compound) | Associated Outcomes |
| Breast Cancer | High levels of Tn antigen found in approximately 90% of breast carcinomas. scispace.comoup.com | Correlation with worse prognosis. oup.com |
| Gastrointestinal Cancers | Expression of Tn antigen contributes to disease progression and immunosuppression. frontiersin.org | Increased invasiveness and migratory phenotype. frontiersin.org |
| Hepatocellular Carcinoma (HCC) | Upregulation of GalNAc-T1 leads to increased O-glycan addition to EGFR. nih.gov | Enhanced cell migration and invasion. nih.gov |
| Gastric Carcinoma | Altered expression of GalNAc-Ts affects protein O-glycosylation. nih.gov | Associated with metastatic lymph node involvement in certain subtypes. nih.gov |
Glycosphingolipids (GSLs) are integral components of cell membranes, playing crucial roles in signal transduction, cell adhesion, and antigen recognition. nih.gov The biosynthesis and degradation of GSLs are complex processes involving numerous enzymes. This compound is a constituent of certain GSLs, and disruptions in their metabolism are linked to a group of genetic disorders known as lysosomal storage diseases (LSDs). nih.govunderstandinggsl.com
In these diseases, genetic defects in specific lysosomal hydrolases lead to the accumulation of undegraded GSLs within lysosomes. nih.govunderstandinggsl.com This accumulation can cause cellular dysfunction and damage to various organs, particularly the central nervous system. nih.govresearchgate.net
Examples of LSDs involving altered GSL metabolism include:
Fabry Disease: This X-linked disorder results from a deficiency of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (a GSL containing galactose) in various cells. understandinggsl.comresearchgate.netmdpi.com
GM2 Gangliosidoses (e.g., Tay-Sachs and Sandhoff disease): These diseases are caused by defects in the β-hexosaminidase enzyme, which is necessary for the degradation of GM2 ganglioside. researchgate.netmdpi.com This leads to the harmful accumulation of GM2 ganglioside in neurons. researchgate.net
The synthesis of complex gangliosides begins with lactosylceramide, and the addition of various sugar moieties, including N-acetylgalactosamine, is catalyzed by specific glycosyltransferases in the Golgi apparatus. nih.govnih.gov The expression and activity of these enzymes determine the specific GSL profile of a cell, which can change during development or in disease states. nih.gov
Modulation of Cellular Processes by this compound and its Derivatives in Experimental Systems
In experimental settings, D-galactosamine (D-GalN) is widely used, often in combination with lipopolysaccharide (LPS), to induce specific pathological conditions in animal models, particularly liver injury. nih.gov This model allows researchers to investigate the cellular and molecular mechanisms underlying these conditions.
The co-administration of D-GalN and LPS to rodents is a well-established model for inducing fulminant hepatic failure, which closely mimics the pathology of viral hepatitis in humans. nih.govnih.govpnrjournal.com D-GalN acts as a hepatotoxin that sensitizes the liver to the effects of LPS. nih.govatsjournals.org
The mechanism involves D-GalN inhibiting the transcription and synthesis of macromolecules in hepatocytes, making them highly susceptible to apoptosis induced by inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov LPS, a component of gram-negative bacteria, stimulates macrophages to release TNF-α. nih.gov This leads to a cascade of events culminating in widespread hepatocyte apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies. nih.govnih.gov
Studies using this model have demonstrated that hepatocyte apoptosis is a key event in the development of acute liver failure. nih.govimrpress.com The process is regulated by death receptor pathways, involving molecules like Fas/FasL and caspases, which are key executioners of apoptosis. nih.gov
The D-GalN/LPS model is also instrumental in studying inflammatory responses and immune cell modulation. nih.gov The administration of LPS triggers a potent inflammatory response, primarily through the activation of immune cells like macrophages. nih.govscience.gov This leads to the production and release of a battery of pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govxiahepublishing.com
These cytokines play a central role in the pathogenesis of liver injury in this model. nih.govatsjournals.org TNF-α, in particular, is a critical mediator of the apoptotic cell death observed in hepatocytes. atsjournals.org The inflammatory infiltrate in the liver of these animals typically consists of neutrophils and lymphocytes. imrpress.com
Research using this murine model has shown that targeting specific inflammatory pathways can ameliorate liver damage. nih.govxiahepublishing.com For example, inhibiting the activation of transcription factors like NF-κB, which regulates the expression of many pro-inflammatory genes, can reduce the inflammatory response and protect against liver injury. nih.govnih.gov
Oxidative stress is a significant contributor to the cellular damage observed in the D-GalN/LPS-induced liver injury model. cas.czresearchgate.net The inflammatory response and cellular damage lead to the excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). cas.cznih.gov
This overproduction of reactive species can overwhelm the antioxidant defense systems of the cells, leading to oxidative damage to lipids, proteins, and DNA. nih.govnih.gov Evidence for oxidative stress in this model includes:
Increased lipid peroxidation. nih.gov
Depletion of cellular antioxidants like glutathione. nih.gov
Increased activity of enzymes that produce reactive species, such as inducible nitric oxide synthase (iNOS). nih.gov
The induction of oxidative stress is closely linked to both apoptosis and inflammation. nih.govcas.cz ROS can act as signaling molecules that trigger apoptotic pathways and can also amplify the inflammatory response. nih.govnih.gov Therefore, strategies aimed at reducing oxidative stress, such as the use of antioxidants, have been shown to be protective in this experimental model of liver injury. nih.govnih.gov D-galactosamine administration alone has also been shown to induce oxidative stress in other organs, such as the kidney, by increasing ROS and RNS production. nih.govresearchgate.netrsc.org
Table 2: Cellular Effects of D-Galactosamine/LPS in Murine Models
| Cellular Process | Key Mediators and Pathways | Observed Outcome in Liver |
| Apoptosis | TNF-α, Caspases, Fas/FasL | Widespread hepatocyte death, DNA fragmentation. nih.govnih.gov |
| Inflammation | LPS, Macrophages, TNF-α, IL-1β, IL-6, NF-κB | Infiltration of inflammatory cells, release of pro-inflammatory cytokines. nih.govxiahepublishing.com |
| Oxidative Stress | Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), iNOS | Lipid peroxidation, depletion of antioxidants, cellular damage. nih.govcas.cznih.gov |
Microbial and Enzymatic Synthesis of Alpha D Galactosamine Derivatives
Chemoenzymatic Approaches for Glycoside Synthesis
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic catalysts to produce complex glycosides. This approach is particularly valuable for the synthesis of N-acetyl-D-galactosamine (GalNAc) containing structures, which are often challenging to create through purely chemical means due to the influence of the 2-acetamido group. frontiersin.org The acetamido group at the C-2 position can participate in the reaction, often leading to the formation of a stable oxazoline (B21484) intermediate, which complicates direct chemical synthesis. frontiersin.org
Researchers have developed various strategies to overcome these challenges. One approach involves using glycosyl donors with a 2-azido group as a precursor to the 2-acetamido group, which prevents unwanted participation during the glycosylation step. mdpi.com Another strategy employs rare earth metal triflates as catalysts; for instance, hafnium triflate (Hf(OTf)4) can promote the synthesis of α-glycosides of GalNAc, while scandium triflate (Sc(OTf)3) can favor the formation of β-glycosides. frontiersin.org
Enzymes such as glycosyltransferases and sulfotransferases are pivotal in these synthetic pathways, allowing for the regioselective and stereoselective addition of sugar and sulfate (B86663) moieties. acs.orgacs.org For example, a one-pot, two-enzyme system using Escherichia coli galactokinase (GalK) and Bifidobacterium infantis D-galactosyl-β1,3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP) has been used for the synthesis of disaccharides. acs.org Furthermore, bacterial sialyltransferases, such as those from Pasteurella multocida (PmST1M144D) and Photobacterium damsela (PdST6), are employed for the specific addition of sialic acid residues to create complex N-glycans. acs.orgacs.org These chemoenzymatic methods have enabled the synthesis of biologically important molecules, including tumor-associated glycolipids and sulfated N-glycans recognized by glycan-binding proteins. acs.orgacs.org
| Enzyme/Catalyst | Starting Material/Acceptor | Product | Reference |
|---|---|---|---|
| Scandium triflate (Sc(OTf)3) | GalNAc tetraacetate donor | β-glycosides of GalNAc | frontiersin.org |
| Hafnium triflate (Hf(OTf)4) | GalNAc tetraacetate donor | α-glycosides of GalNAc | frontiersin.org |
| GalK and BiGalHexNAcP | N-trifluoroacetyl-d-galactosamine | Disaccharide (Galβ1-3GalNAc-TFA) | acs.org |
| α2,3-Sialyltransferase (Cst-I) and α2,6-Sialyltransferase (ST6GalNAc5) | Gb5 pentasaccharide-sphingosine | Disialosyl Globopentaosylceramide (DSGb5) | acs.org |
| Human Sulfotransferases (CHST2, Gal3ST1, CHST1) | N-glycans | Sulfated N-glycans | acs.org |
| Bacterial Sialyltransferases (PmST1M144D, PdST6) | Sulfated N-glycans | Sulfated and sialylated N-glycans | acs.org |
Microbial Production and Engineering of Alpha-Galactosidases
Alpha-galactosidases (EC 3.2.1.22) are exoglycosidases that catalyze the hydrolysis of terminal α-1,6 linked galactose residues from various galactooligosaccharides and polysaccharides. researchgate.netnih.gov These enzymes are widely distributed in nature, and microorganisms, including bacteria, yeasts, and fungi, are a primary source for industrial production due to the cost-effectiveness and ease of scaling. researchgate.netresearchgate.net Fungi such as Aspergillus oryzae, Penicillium sp., and Monascus purpureus, as well as bacteria like Bacillus circulans, are well-known producers of α-galactosidases. researchgate.netd-nb.infojocpr.com
The production of these enzymes can be optimized by controlling fermentation conditions. For example, a strain of Penicillium sp. showed maximum α-galactosidase activity when cultivated using solid-state fermentation (SSF) with defatted copra meal as a carbon source and yeast extract as a nitrogen source at a pH of 5.5. d-nb.info Similarly, a mutant strain of Bacillus circulans was cultivated in a basal medium containing raffinose (B1225341) to produce the enzyme. jocpr.com
To meet the growing industrial demand, molecular techniques are increasingly employed to enhance the production and properties of α-galactosidases. nih.gov Cloning and heterologous expression of α-galactosidase genes in suitable hosts, such as E. coli, have become popular strategies to boost productivity. nih.gov Furthermore, protein engineering techniques like directed evolution can be used to develop new enzyme variants with improved characteristics, such as increased catalytic activity, enhanced thermostability, or altered substrate specificity. nih.gov These advancements are crucial for developing robust biocatalysts for various biotechnological applications. nih.govnih.gov
| Microbial Source | Fermentation Type | Optimal pH | Optimal Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| Penicillium sp. | Solid-State Fermentation (SSF) | 5.0 (activity), 5.5 (production) | 60°C | Maximum yield with defatted copra meal and yeast extract. | d-nb.info |
| Bacillus circulans (mutant) | Submerged Fermentation | 4.5 | 40°C | The purified enzyme had a molecular weight of 81 kDa. | jocpr.com |
| Aspergillus oryzae YZ1 | Not specified | 4.5 | 60°C | The enzyme showed high resistance to proteases. | researchgate.net |
| Monascus purpureus | Submerged Fermentation | Not specified | Not specified | A novel α-galactosidase (MPG) was produced from this food-grade fungus. | researchgate.net |
Development of Specific Substrates for Glycosidase Activity Assays
The accurate measurement of glycosidase activity is essential for diagnosing diseases and for screening new enzymes. The development of specific substrates has greatly facilitated the study of α-galactosidases. nih.gov Synthetic substrates that produce a detectable signal upon enzymatic cleavage are widely used in these assays. nih.govnih.gov These are broadly categorized as chromogenic or fluorogenic.
Chromogenic substrates, such as p-nitrophenyl-α-D-galactopyranoside (pNP-Gal), release p-nitrophenol upon hydrolysis, a yellow-colored compound that can be quantified by measuring absorbance. nih.govnih.gov Fluorogenic substrates, like 4-methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gal), are generally more sensitive. nih.gov Cleavage of 4MU-α-Gal by α-galactosidase releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4MU), which can be detected at low concentrations. nih.govabcam.com This enhanced sensitivity makes fluorogenic assays suitable for high-throughput screening (HTS) in miniaturized formats. nih.gov
To ensure the specific measurement of a particular enzyme, inhibitors can be incorporated into the assay. For instance, when measuring the activity of α-galactosidase A (deficient in Fabry disease), α-N-acetylgalactosamine is often added to inhibit the activity of α-galactosidase B, an isoenzyme that also acts on synthetic α-galactoside substrates. nih.gov More complex, custom-synthesized substrates, such as 4-methylumbelliferyl-terminated oligosaccharides, have been developed for specific applications like screening for enzymes that cleave blood group antigens. oup.com Additionally, activity-based probes (ABPs), which are fluorescently labeled molecules that covalently bind to the active site of the enzyme, have been created for specific labeling and visualization of α-galactosidases. nih.gov
| Substrate | Type | Detection Method | Application | Reference |
|---|---|---|---|---|
| p-Nitrophenyl-α-D-galactopyranoside (pNP-Gal) | Chromogenic | Absorbance measurement of released p-nitrophenol. | Standard enzyme activity assays. | nih.govnih.gov |
| 4-Methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gal) | Fluorogenic | Fluorescence measurement of released 4-methylumbelliferone. | Sensitive assays for diagnosis and high-throughput screening. | nih.govnih.govabcam.com |
| 6-Bromo-2-naphthyl-α-D-galactopyranoside | Chromogenic/Fluorogenic | Detection of released 6-bromo-2-naphthol. | Biochemical assays with enhanced hydrophobic interactions. | scbt.com |
| MU-Type2Atetra | Fluorogenic | Fluorescence measurement of released 4-methylumbelliferone. | High-throughput screening of blood group A antigen-cleaving enzymes. | oup.com |
| Cy5-labeled cyclophellitol-aziridine | Activity-Based Probe (ABP) | Fluorescence detection of covalently labeled enzyme. | Specific labeling and visualization of active α-galactosidases. | nih.gov |
Advanced Methodologies for Research on Alpha D Galactosamine
Analytical Techniques for Glycan Structure Elucidation
The intricate structures of glycans, including those containing alpha-d-Galactosamine, necessitate sophisticated analytical techniques for their detailed characterization. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are cornerstone technologies in this endeavor, often complemented by chromatographic methods for initial separation and analysis.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS) has proven to be an invaluable tool for determining the composition and sequence of glycans. In the context of this compound-containing structures, MS can provide information on the molecular weight of the glycan, the identity of its constituent monosaccharides, and the branching patterns. Collision-induced dissociation (CID) in positive ion mode is a common fragmentation technique that primarily yields B-fragments from glycosidic cleavage, helping to elucidate the glycan sequence. acs.org The use of different ionization methods and fragmentation techniques, such as electron transfer dissociation (ETD), can provide complementary information, including the precise location of O-glycosylation sites. mpg.de For instance, MS analysis of acceptor-substrate peptides incubated with GalNAc-transferase preparations can confirm the addition of GalNAc to specific serine or threonine residues. researchgate.net
| Technique | Information Obtained | Key Applications for this compound | References |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular weight, monosaccharide composition, glycan sequence, branching patterns, location of glycosylation sites. | Confirming the addition of GalNAc to peptides by GalNAc-transferases; identifying O-glycosylation sites. | acs.orgmpg.deresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Anomeric configuration (α/β), linkage positions, glycan sequence, conformational analysis. | Determining the α-anomeric configuration of Galactosamine linkages; complete structural elucidation of Galactosamine-containing glycans. | nih.govacs.orgunimo.it |
High-Performance Liquid Chromatography (HPLC) for Monosaccharide Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of monosaccharides released from hydrolyzed glycoproteins or other glycoconjugates. To enhance detection, the monosaccharides are often derivatized with a fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP) or 2-aminobenzoic acid (2-AA). lcms.cznih.gov
Reversed-phase HPLC methods have been developed for the simultaneous determination of various monosaccharides, including galactosamine. lcms.cznih.gov For example, a method using pre-column derivatization with PMP allows for the separation and quantification of monosaccharides like D-mannose, glucosamine, galactosamine, glucuronic acid, D-glucose, D-galactose, D-xylose, and L-fucose in human serum. nih.gov Such methods demonstrate good linearity, precision, and recovery, making them suitable for clinical and research applications. nih.gov Another approach involves the analysis of perbenzoyl derivatives of monosaccharides by reversed-phase HPLC, which can be used to analyze the constituent monosaccharides of galactosaminoglycans. nih.gov
| HPLC Method | Derivatization Agent | Separation Mode | Monosaccharides Analyzed | References |
|---|---|---|---|---|
| PMP Derivatization | 1-Phenyl-3-methyl-5-pyrazolone | Reversed-Phase | D-mannose, Glucosamine, Galactosamine, Glucuronic acid, D-glucose, D-galactose, D-xylose, L-fucose | nih.gov |
| Perbenzoylation | Benzoyl chloride | Reversed-Phase | Constituents of galactosaminoglycans including Galactosamine | nih.gov |
| 2-AA Derivatization | 2-Aminobenzoic acid | Reversed-Phase | N-acetylglucosamine, N-acetylgalactosamine, glucose, mannose, galactose, xylose, fucose | lcms.cz |
In Vitro and In Vivo Model Systems for Glycosylation Studies
Understanding the complex processes of glycosylation requires the use of various model systems, ranging from cultured cells to whole animals. These models allow for the investigation of the biosynthesis, function, and pathological implications of glycoconjugates containing this compound.
Cellular Models for Investigating O-Glycosylation
The initiation of mucin-type O-glycosylation involves the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues, a reaction catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.govnih.gov Cellular models are instrumental in dissecting the roles of specific GalNAc-Ts and the subsequent steps in O-glycan biosynthesis.
A notable example is the ldlD cell line, which has a defect in UDP-Glc-4-epimerase, preventing the synthesis of UDP-GalNAc. nih.gov These cells can only form GalNAc-Ser/Thr linkages when N-acetylgalactosamine is supplied in the culture medium, providing a powerful tool to study the effects of O-glycosylation on protein stability and function. nih.gov Furthermore, transient or stable expression of specific GalNAc-Ts in cell lines like Chinese Hamster Ovary (CHO) cells or even in plant cells allows for the investigation of their substrate specificities and their roles in generating specific glycoforms. oup.commdpi.com For instance, co-expression of a GalNAc-T with a target glycoprotein (B1211001) can be used to study the sites of O-glycosylation. oup.com
Animal Models for Investigating Glycoconjugate Metabolism and Pathophysiology, such as Lipopolysaccharide/D-Galactosamine-Induced Liver Injury Models
Animal models are crucial for studying the metabolism of glycoconjugates and their roles in physiological and pathological processes in a whole-organism context. Mouse models, for example, have been used to study the in vivo functions of specific GalNAc-transferases and the impact of O-glycosylation on development and disease. nih.govnih.govnih.gov
A widely used and well-characterized animal model is the lipopolysaccharide (LPS)/D-galactosamine (D-GalN)-induced acute liver failure model. nih.govnih.govsemanticscholar.orgsums.ac.irxiahepublishing.com In this model, D-GalN, a specific hepatotoxic agent, inhibits the synthesis of RNA and proteins in hepatocytes by depleting the intracellular pool of uracil (B121893) nucleotides. nih.gov Co-administration of LPS, a component of the outer membrane of gram-negative bacteria, sensitizes the liver to the toxic effects of D-GalN, leading to massive hepatocyte apoptosis and a condition that closely mimics human fulminant hepatic failure. nih.govsemanticscholar.orgsums.ac.ir This model has been instrumental in elucidating the molecular mechanisms of liver injury, including the roles of inflammatory cytokines like TNF-α, the Fas/FasL pathway, and caspase activation. nih.govsums.ac.irxiahepublishing.com It also serves as a valuable system for evaluating the therapeutic potential of various hepatoprotective agents. nih.govsemanticscholar.orgsums.ac.ir
| Model System | Key Features | Research Applications | References |
|---|---|---|---|
| ldlD Cell Line | Defective in UDP-GalNAc synthesis; O-glycosylation is dependent on exogenous GalNAc. | Studying the role of O-glycans in receptor stability and expression. | nih.gov |
| Transfected Cell Lines (e.g., CHO) | Expression of specific GalNAc-transferases. | Investigating the substrate specificity of GalNAc-Ts and the biosynthesis of O-glycans. | oup.commdpi.com |
| LPS/D-Galactosamine-Induced Liver Injury Model (e.g., in mice or rats) | Induces acute liver failure mimicking the human condition. | Investigating the pathophysiology of liver injury, the role of inflammatory mediators, and testing hepatoprotective drugs. | nih.govnih.govsemanticscholar.orgsums.ac.irxiahepublishing.com |
Omics Approaches in Glycobiology Research
The advent of "omics" technologies has revolutionized the study of glycobiology, enabling the large-scale analysis of glycans (glycomics), glycoproteins (glycoproteomics), and the genes and transcripts involved in their biosynthesis (genomics and transcriptomics). acs.orgnih.gov These systems-level approaches provide a global view of the "glycome" and its dynamic changes in response to physiological or pathological stimuli.
Glycomics focuses on the comprehensive analysis of the entire complement of glycans in a cell, tissue, or organism. This typically involves the enzymatic or chemical release of glycans from their protein or lipid scaffolds, followed by purification, derivatization, and analysis by techniques such as MS and HPLC.
Glycoproteomics , on the other hand, aims to identify and characterize glycoproteins on a large scale. mpg.denih.govfrontiersin.orgnih.gov A common strategy involves the enrichment of glycoproteins or glycopeptides, often using lectin affinity chromatography, followed by mass spectrometry-based identification of both the protein backbone and the attached glycans. frontiersin.orgnih.gov This approach allows for the site-specific identification of glycosylation and the characterization of glycan heterogeneity at each site. mpg.denih.gov For example, O-glycoproteomics studies have been used to map the in vivo substrates of specific GalNAc-transferases and to identify changes in O-glycosylation associated with diseases like cancer. nih.govfrontiersin.org
The integration of multi-omics datasets, including genomics, transcriptomics, proteomics, metabolomics, and glycomics, offers a powerful approach to unravel the complex regulation and function of glycosylation in biological systems. acs.orgnih.gov For instance, combining these approaches can reveal how changes in the expression of glycosyltransferases lead to alterations in the glycome and how these changes, in turn, affect cellular signaling pathways and contribute to disease phenotypes. mdpi.com
Glycomics and Glycoproteomics
Glycomics and glycoproteomics are specialized fields focused on the comprehensive analysis of the complete set of sugars (the glycome) and glycoproteins in a biological system. nih.gov Glycomics involves the study of glycan structures after they have been released from their protein or lipid carriers, while glycoproteomics analyzes intact glycoproteins or glycopeptides, thereby preserving the crucial information about which protein is glycosylated at which specific site. nih.govmq.edu.au
A significant challenge and a key frontier in this field is structure-focused glycoproteomics, which aims to provide detailed profiling of site-specific glycosylation. mq.edu.au This is particularly important for distinguishing between isomeric monosaccharides, such as N-acetyl-β-D-glucosamine (GlcNAc) and N-acetyl-α-D-galactosamine (GalNAc), which have the same mass but different structures and biological functions. mq.edu.au
Research in this area employs a sophisticated workflow, often beginning with the enzymatic release of N-glycans from glycoproteins using enzymes like N-glycanase. nih.gov The released glycans are then separated from peptides and other molecules using techniques like solid-phase extraction (SPE) with a C18 cartridge. nih.gov To improve analysis by mass spectrometry (MS), the separated glycans often undergo permethylation, a chemical modification that enhances their ionization efficiency and stabilizes sensitive structures. mdpi.com These methods allow for the detailed characterization of glycan profiles, revealing shifts that occur in various physiological and disease states, such as the enrichment of oligomannose structures in certain cancers. mdpi.com
| Technique | Purpose in Glycomics/Glycoproteomics | Reference |
|---|---|---|
| Mass Spectrometry (MS) | To determine the mass and structure of glycans and glycopeptides. | mq.edu.au |
| N-Glycanase Digestion | Enzymatically cleaves N-linked glycans from asparagine residues on proteins for subsequent analysis. | nih.gov |
| Solid-Phase Extraction (SPE) | To separate released glycans from peptides and other components, purifying the sample for analysis. | nih.gov |
| Permethylation | A chemical derivatization technique that improves the stability and ionization efficiency of glycans for MS analysis. | mdpi.com |
| Lectin Microarrays | Uses the specific binding properties of lectins to profile glycan structures present in a sample. | d-nb.info |
Metabolomics and Transcriptomics in the Context of this compound Pathways
Metabolomics and transcriptomics offer powerful, system-wide views of cellular function through the study of metabolites and gene transcripts, respectively. When integrated, these "multi-omics" approaches provide a comprehensive understanding of how genetic regulation translates into metabolic function. nih.govnih.gov These methodologies are instrumental in elucidating the complex pathways involving this compound and its metabolic precursors and derivatives.
For instance, D-galactosamine is used as a tool in research to induce specific biological effects, such as liver injury or models of aging, which can then be investigated using these advanced techniques. nih.govnih.gov In a study on D-galactose-induced aging in mice, a combined transcriptomic and metabolomic analysis revealed that an anti-aging compound exerted its effects by altering carbohydrate metabolism, lipid metabolism, and the insulin (B600854) signaling pathway. nih.gov Transcriptomics identified 221 differentially expressed mRNAs, while metabolomics found 46 significantly changed metabolites, painting a detailed picture of the molecular response. nih.gov
Similarly, in agricultural science, these methods have been used to study stress tolerance in rice. nih.gov Under aluminum stress, integrated analysis showed that "galactose metabolism" was among the most highly enriched pathways, highlighting its importance in the plant's response. nih.gov These studies identify differentially expressed genes (DEGs) and differential metabolites (DMs) to connect genetic information with metabolic outcomes. nih.gov
| Study Focus | Model System | Key Pathways Identified | 'Omics' Techniques Applied | Reference |
|---|---|---|---|---|
| Anti-aging effects of melanin | D-galactose-induced aging mice | Carbohydrate metabolism, lipid metabolism, insulin signaling | Metabolomics (GC-MS), Transcriptomics (cDNA microarray) | nih.gov |
| Aluminum stress tolerance | Rice (Oryza sativa) | Galactose metabolism, plant hormone signal transduction | Metabolomics, Transcriptomics | nih.gov |
| Fruit development and ripening | Melon (Cucumis melo L.) | Sugar metabolism, TCA cycle, amino acid metabolism | Metabolomics, Transcriptomics | maxapress.com |
| Acute liver injury | LPS/D-galactosamine-induced mice | Metabolites related to inflammation and gut microbiota changes | Metabolomics, Microbiome Analysis | nih.gov |
Microbiome Analysis in Relation to Carbohydrate Metabolism
The gut microbiome plays a critical role in host health, largely through its profound capacity to metabolize dietary components, particularly complex carbohydrates that are indigestible by the host. frontiersin.orgresearchgate.net Microbiome analysis, typically through 16S rRNA gene sequencing or whole-genome shotgun metagenomics, reveals the composition of the microbial community and its functional potential. nih.govoup.com
Research has established a strong link between the gut microbiome's carbohydrate metabolism and host metabolic states, such as insulin resistance. nih.gov Studies have shown that the fecal levels of monosaccharides, including galactose, are increased in individuals with insulin resistance and are associated with specific microbial profiles. nih.gov For example, bacterial genera like Dorea have been positively correlated with carbohydrates associated with insulin resistance, while genera such as Bacteroides and Alistipes show a negative correlation. nih.gov
The fermentation of carbohydrates by the gut microbiota produces short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are crucial metabolites that regulate host energy and immune homeostasis. frontiersin.org Studies investigating the effects of prebiotics and probiotics have used metagenomic analysis to show an enrichment of genes associated with carbohydrate metabolism, leading to increased SCFA production. oup.com Furthermore, in models of liver injury induced by lipopolysaccharide (LPS) and D-galactosamine, analysis of the microbiome demonstrated that fecal microbiota transplantation (FMT) could restore a healthy microbial balance, highlighting the intricate connection between gut microbes, carbohydrate derivatives, and host pathophysiology. nih.gov
| Bacterial Genus/Group | Relation to Carbohydrate Metabolism | Associated Metabolites/Conditions | Reference |
|---|---|---|---|
| Dorea | Positively correlated with fecal carbohydrates in insulin resistance. | Monosaccharides (fructose, galactose, etc.) | nih.gov |
| Bacteroides | Negatively correlated with fecal carbohydrates in insulin resistance. Often associated with insulin sensitivity. | General carbohydrate fermentation | nih.gov |
| Alistipes | Negatively correlated with fecal carbohydrates in insulin resistance. | General carbohydrate fermentation | nih.gov |
| Bifidobacterium | Abundance increased with prebiotic/probiotic intake, enhancing carbohydrate metabolism. | Acetate, Propionate, Butyrate (SCFAs) | oup.com |
| Lactobacillus | Can synthesize certain fatty acids from precursors. Abundance was reduced by FMT in a liver injury model. | Oleic acid, Docosahexaenoic acid | nih.govfrontiersin.org |
Future Directions and Emerging Research Areas
Interplay with Other Biological Systems and Pathways
The role of α-d-Galactosamine (often as N-acetyl-d-galactosamine or GalNAc) is increasingly understood to extend beyond its structural contribution to glycoconjugates. Emerging research is uncovering its active participation in complex biological networks, including cell signaling, immune modulation, and metabolic pathway crosstalk.
As a precursor for UDP-N-acetylgalactosamine, α-d-Galactosamine is fundamental to the synthesis of glycoproteins and glycolipids that mediate cell-cell interactions, signal transduction, and immune responses. ontosight.ai The initial step of mucin-type O-glycosylation, where GalNAc is attached to serine or threonine residues of a protein, is catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (GALNTs). scispace.com The specific patterns of glycosylation created by these enzymes can profoundly affect protein function, stability, and trafficking. scispace.comnih.gov Altered glycosylation patterns, such as the appearance of the Tn antigen (a single GalNAc residue), are associated with various cancers and influence signaling pathways like Wnt and TGF-β, which are critical in tumor progression. nih.govontosight.ai
Future research is focused on elucidating how specific GalNAc-defined glycan structures act as a code, interpreted by glycan-binding proteins (lectins) to trigger downstream events. For instance, interactions between cell-surface GalNAc-containing structures and immune cell receptors like galectins can modulate immune cell trafficking and pathogen recognition. nih.gov Furthermore, the gut microbiome is an emerging area of interest, as bacteria can produce enzymes that modify or degrade GalNAc-containing glycans, potentially influencing host-pathogen interactions and immune homeostasis. uniprot.org For example, glycolipids from bacteria like B. fragilis can activate natural killer T (iNKT) cells, skewing immune responses. nih.gov
Table 1: Examples of α-d-Galactosamine's Interplay with Biological Systems
| Interacting System/Pathway | Key Molecule(s) Involved | Biological Outcome/Emerging Area of Research |
| Cell Signaling | Tn antigen, GALNTs | Modulation of Wnt and TGF-β pathways, influencing cell proliferation and metastasis in cancer. nih.gov |
| Immune Regulation | Glycosphingolipids, Galectins | Activation of NKT cells, modulation of cytokine release (e.g., IFN-γ, IL-4), and leukocyte trafficking. nih.govnih.gov |
| Host-Microbe Interaction | Bacterial Glycolipids | Recognition by host immune cells, influencing colonization, infection, and gut immune balance. nih.govacs.org |
| Metabolism | UDP-N-acetylgalactosamine | Serves as a crucial precursor for the glycosylation of proteins and lipids, impacting a wide range of cellular functions. ontosight.ai |
Exploration for Therapeutic and Diagnostic Target Discovery
The unique expression of α-d-Galactosamine-containing structures on diseased cells, particularly in cancer, has positioned them as prime targets for novel therapeutics and diagnostics.
A major breakthrough has been the use of GalNAc as a targeting ligand for drug delivery, especially for RNA-based therapeutics like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). amerigoscientific.comnih.gov Because the asialoglycoprotein receptor (ASGPR) is highly and almost exclusively expressed on liver cells (hepatocytes), chemically linking a GalNAc cluster to a therapeutic agent creates a conjugate that is efficiently recognized and internalized by the liver. amerigoscientific.comnih.govnih.gov This strategy dramatically increases the concentration of the drug in the target tissue, enhancing potency and minimizing off-target effects. nih.govacs.org This approach has led to several approved drugs for liver diseases, such as Givosiran and Vutrisiran. amerigoscientific.comnih.gov
Aberrant glycosylation patterns, such as the overexpression of the Tn antigen (GalNAc-α-Ser/Thr) on the surface of cancer cells, are being exploited for both diagnostic and therapeutic purposes. ontosight.ai These tumor-associated carbohydrate antigens (TACAs) are poor immunogens on their own, but when incorporated into synthetic glycoconjugate vaccines, they can stimulate a targeted immune response against cancer cells. ontosight.aimdpi.com Furthermore, enzymes responsible for creating these aberrant structures, like polypeptide N-acetylgalactosaminyltransferase 6 (GALNT6), are being investigated as biomarkers for detecting disseminated cancer cells and as independent prognostic factors in various cancers, including breast, pancreatic, and renal cell carcinomas. scispace.comnih.gov Future work will likely focus on developing imaging agents and antibody-drug conjugates that specifically target these unique glycan structures on tumors. dovepress.com
Table 2: α-d-Galactosamine in Therapeutic and Diagnostic Applications
| Application Area | Target/Strategy | Disease Context | Research Focus |
| Therapeutic Delivery | GalNAc-siRNA/ASO Conjugates | Genetic and Viral Liver Diseases | Enhancing delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). nih.govnih.gov |
| Cancer Immunotherapy | Synthetic Glycoconjugate Vaccines (e.g., Tn antigen) | Breast, Colon, Prostate Cancer | Stimulating a targeted T-cell-dependent immune response against tumor cells. ontosight.aimdpi.com |
| Diagnostic Biomarkers | Aberrant Glycosylation (e.g., Tn antigen) | Various Cancers | Detection of tumor cells and prediction of disease progression and metastasis. nih.govontosight.ai |
| Prognostic Markers | GALNT Enzymes (e.g., GALNT3, GALNT6) | Pancreatic, Renal, Gastric Cancer | Predicting tumor grade and patient survival outcomes. nih.gov |
Innovative Synthetic Strategies for Glycoconjugates
The growing interest in the biological functions of α-d-Galactosamine-containing glycans has driven significant innovation in their chemical synthesis. Access to structurally defined glycoconjugates is essential for functional studies and therapeutic development, but the complexity and diversity of these molecules present major synthetic challenges. researchgate.net
Traditional chemical synthesis often involves numerous, complex steps of protecting and deprotecting functional groups. Modern research is focused on more efficient and robust methods. One of the most powerful emerging approaches is chemoenzymatic synthesis , which combines the precision of chemical synthesis for creating core building blocks with the high specificity of enzymes for subsequent modifications. researchgate.netnih.gov Glycosyltransferases, the enzymes that naturally build glycans, can be used to add specific sugar units, including α-d-Galactosamine, to a synthetic core with perfect control over the linkage and stereochemistry. nih.govnih.gov This modular assembly allows for the rapid generation of diverse libraries of O-GalNAc glycans from a few common precursors. researchgate.net
Other innovative strategies include:
Automated Glycan Assembly: Inspired by automated peptide synthesis, this solid-phase approach allows for the sequential addition of sugar building blocks to construct complex oligosaccharides with greater speed and efficiency. nih.gov
Glycosynthases: These are engineered mutant glycosidases that can synthesize glycans but cannot hydrolyze them. This approach offers an alternative enzymatic route for creating specific glycosidic bonds. rsc.org
These advanced synthetic methods are critical for producing the well-defined glycoconjugates needed to probe biological systems, develop next-generation vaccines, and create targeted drug delivery systems. mdpi.comnih.gov
Table 3: Comparison of Synthetic Strategies for α-d-Galactosamine Glycoconjugates
| Synthetic Strategy | Description | Advantages | Emerging Trends |
| Traditional Chemical Synthesis | Multi-step process involving protection, glycosylation, and deprotection of sugar molecules. | Can produce a wide variety of non-natural structures. | Development of novel protecting groups and glycosylation promoters. researchgate.net |
| Chemoenzymatic Modular Assembly (CEMA) | Combines chemical synthesis of core structures with enzymatic extension using glycosyltransferases. | High specificity, fewer protection steps, access to complex natural structures. researchgate.netnih.gov | Use of engineered enzymes and multi-enzyme one-pot systems. researchgate.net |
| Automated Glycan Assembly | Solid-phase synthesis allowing for sequential, automated addition of monosaccharide building blocks. | Speed, efficiency, and automation for creating oligosaccharide libraries. nih.gov | Broader substrate scope and application to more complex branched structures. |
| Glycosynthase-Mediated Synthesis | Uses engineered enzymes (mutant glycosidases) to form glycosidic bonds without hydrolysis. | High yields and specific linkages without product degradation. rsc.org | Discovery and engineering of new glycosynthases with novel specificities. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing α-D-Galactosamine derivatives, such as D-Galactosamine pentaacetate?
- Methodological Answer : The acetylation of D-galactosamine hydrochloride using acetic anhydride and pyridine is a common synthetic route. Post-synthesis, characterization involves IR spectroscopy for functional group analysis (e.g., acetyl C=O stretching at ~1740 cm⁻¹) and HPLC for purity assessment (>98% by TLC). Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (MS) to verify molecular weight (e.g., 389.35 g/mol for pentaacetate) .
Q. Which analytical techniques are recommended for assessing the purity and stability of α-D-Galactosamine in experimental settings?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 210 nm) or TLC (silica gel, eluent: chloroform/methanol mixtures) are standard.
- Stability : Long-term storage at 2–8°C in anhydrous organic solvents (e.g., DMF) minimizes hydrolysis. Solubility profiles (e.g., moderate in water, high in DMSO) should guide solvent selection for assays .
Q. How is α-D-Galactosamine utilized in glycoprotein and glycoside synthesis?
- Methodological Answer : As a chiral building block, α-D-Galactosamine pentaacetate is used in glycosylation reactions. For example, it serves as a donor substrate in enzymatic or chemical glycosylation to synthesize O-linked glycoproteins. The acetyl groups protect reactive hydroxyls during coupling, which are later deacetylated under mild basic conditions (e.g., NaOMe/MeOH) .
Advanced Research Questions
Q. How do researchers address contradictions in α-D-Galactosamine-induced sensitization to endotoxin across different murine models?
- Methodological Answer : Strain-specific differences (e.g., C3H/HeJ vs. C3H/HeN mice) highlight the role of macrophage responsiveness to LPS. To reconcile
- Experimental Design : Use bone marrow-derived macrophage transplants in LPS-resistant strains to isolate hepatocyte-specific effects (e.g., UTP depletion) from immune contributions.
- Controls : Include LPS-only and galactosamine-only groups to differentiate toxicity mechanisms .
Q. What strategies optimize enzymatic assays for quantifying α-D-Galactosamine in complex biological matrices?
- Methodological Answer :
- Sample Prep : Deproteinize serum/liver homogenates using perchloric acid to eliminate interfering proteins.
- Enzymatic Assay : Couple with NADPH-linked enzymes (e.g., galactosamine dehydrogenase) and measure absorbance at 340 nm. Calibration curves (0.1–10 mM) ensure linearity, with correction for endogenous sugars (e.g., glucose) via parallel assays .
Q. What mechanistic insights explain α-D-Galactosamine’s role in hepatotoxicity studies?
- Methodological Answer : α-D-Galactosamine depletes hepatic UTP pools, inhibiting RNA synthesis and inducing apoptosis. Key steps:
- Biochemical Analysis : Measure UDP-sugar profiles via LC-MS to track metabolic disruptions.
- Transcriptomics : Compare gene expression (e.g., pro-apoptotic Bax vs. anti-apoptotic Bcl-2) in treated vs. untreated hepatocytes.
- Validation : Use galactosamine analogs (e.g., N-acetyl-D-galactosamine) to test structure-activity relationships .
Data Interpretation and Validation
Q. How should researchers validate α-D-Galactosamine interactions with glycosyltransferases?
- Methodological Answer :
- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd).
- Inhibition Assays : Co-incubate with radiolabeled UDP-sugars and quantify reduced product formation via scintillation counting.
- Structural Biology : Solve X-ray crystallography structures of enzyme-ligand complexes to identify hydrogen-bonding networks (e.g., GalNAc-T2 interactions) .
Q. What are the limitations of using α-D-Galactosamine pentaacetate in drug discovery, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
